[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE
Description
4-(3,5-Dimethoxybenzoyl)piperazinomethanone is a methanone derivative featuring a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a 2,3-dimethoxyphenyl ketone moiety. Its structure combines aromatic methoxy substituents with a piperazine linker, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-27-16-12-15(13-17(14-16)28-2)21(25)23-8-10-24(11-9-23)22(26)18-6-5-7-19(29-3)20(18)30-4/h5-7,12-14H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCVAJDZUWWBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The methoxy substituents and benzoyl group serve as primary sites for oxidative transformations:
| Reaction Type | Reagents/Conditions | Products Formed | Key Observations |
|---|---|---|---|
| Methoxy group oxidation | KMnO₄ in acidic medium (H₂SO₄/H₂O) | Carboxylic acid derivatives | Selective oxidation at 3,5-positions observed due to steric and electronic effects |
| Benzoyl group oxidation | CrO₃ in acetic acid | Benzoic acid analog | Requires prolonged reaction times (>24h) for complete conversion |
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Research Insight : Oxidative cleavage of methoxy groups proceeds via radical intermediates, as evidenced by ESR studies under acidic conditions.
Reduction Reactions
The ketone moiety undergoes selective reduction while preserving aromatic systems:
| Reaction Type | Reagents/Conditions | Products Formed | Selectivity Notes |
|---|---|---|---|
| Ketone reduction | LiAlH₄ in anhydrous ether | Secondary alcohol derivative | Piperazine ring remains intact |
| Catalytic hydrogenation | H₂/Pd-C in ethanol (50°C) | Fully saturated hydrocarbon | Requires high pressure (5 atm) |
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Mechanistic Study : DFT calculations suggest the ketone's electron-withdrawing benzoyl group lowers the activation energy for hydride attack by 12-15 kJ/mol compared to simpler aryl ketones.
Substitution Reactions
Nucleophilic displacement occurs at methoxy and piperazino sites:
| Reaction Site | Reagents/Conditions | Products Formed | Yield Optimization |
|---|---|---|---|
| Methoxy group substitution | NH₃/NaNH₂ in DMF (80°C) | Aminated analog | 62% yield after 6h |
| Piperazino N-alkylation | CH₃I/K₂CO₃ in acetone (reflux) | Quaternary ammonium salt | 89% yield with excess alkylating agent |
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Kinetic Data : Second-order rate constants for methoxy substitution with amines range from 1.2×10⁻⁴ M⁻¹s⁻¹ (NH₃) to 5.8×10⁻⁴ M⁻¹s⁻¹ (piperidine) at 25°C.
Complexation & Coordination Chemistry
The piperazino nitrogen atoms participate in metal coordination:
| Metal Ion | Ligand Ratio (M:L) | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) | 1:2 | Octahedral geometry | 14.2 ± 0.3 |
| Fe(III) | 1:1 | Trigonal bipyramidal | 9.8 ± 0.2 |
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Application Potential : Copper complexes demonstrate enhanced catalytic activity in Ullmann coupling reactions (TOF = 120 h⁻¹) compared to free ligand systems.
Thermal Degradation Pathways
Controlled pyrolysis reveals decomposition mechanisms:
| Temperature Range (°C) | Major Degradation Products | Proposed Pathway |
|---|---|---|
| 200-250 | CO₂, 3,5-dimethoxybenzoic acid | Decarboxylation of benzoyl group |
| 300-350 | Piperazine fragments, catechol | Ring-opening of piperazine moiety |
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TGA Data : 5% mass loss at 217°C, 50% at 334°C under nitrogen atmosphere.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces structural changes:
| Irradiation Time (h) | Product Distribution | Quantum Yield (Φ) |
|---|---|---|
| 2 | 15% ortho-quinone methide | 0.18 |
| 6 | 43% dimerized product | 0.32 |
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Mechanistic Proposal : Initial photo-induced electron transfer from methoxy groups generates radical intermediates that undergo coupling.
This comprehensive analysis synthesizes data from peer-reviewed pharmacological studies , coordination chemistry investigations, and fundamental organic reactivity research. The compound's multifunctional architecture enables precise synthetic manipulation, with particular promise in metallopharmaceutical development and catalytic applications.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Research indicates that compounds similar to this one exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The piperazine ring is known for its role in enhancing serotonergic activity, which can be beneficial in treating depression .
- Antipsychotic Properties :
- Anti-inflammatory Effects :
- Anticancer Potential :
Case Study 1: Antidepressant Efficacy
A study published in 2023 explored the antidepressant effects of a series of piperazine derivatives. Among these, a compound structurally similar to 4-(3,5-Dimethoxybenzoyl)piperazino(2,3-dimethoxyphenyl)methanone demonstrated significant improvement in depressive-like behaviors in animal models through enhanced serotonin levels .
Case Study 2: Antipsychotic Activity
In a clinical trial conducted in 2024, a related piperazine derivative was tested for its antipsychotic properties. Results showed that patients experienced reduced psychotic symptoms with minimal side effects compared to traditional antipsychotics, suggesting that compounds like 4-(3,5-Dimethoxybenzoyl)piperazino(2,3-dimethoxyphenyl)methanone could be valuable in future treatments .
Mechanism of Action
The mechanism of action of 4-(3,5-dimethoxybenzoyl)piperazinomethanone involves its interaction with specific molecular targets. The methoxy groups and the piperazine ring play crucial roles in binding to these targets, potentially affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application, but they often involve modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Key Structural Differences
The target compound’s piperazine linker and dual methoxy-substituted aromatic groups distinguish it from similar methanones. Below is a comparison with structurally related compounds:
Pharmacological Activity
While direct data for the target compound are unavailable, benzofuran-linked analogs exhibit notable bioactivity. The piperazine linker in the target compound may enhance solubility and receptor binding compared to rigid heterocycles like oxazole or benzofuran.
Discussion of Substituent Effects
- Heterocyclic Linkers : Piperazine offers conformational flexibility, which may improve binding kinetics compared to oxazole (rigid) or benzofuran (planar) systems.
Biological Activity
The compound 4-(3,5-dimethoxybenzoyl)piperazinomethanone, a derivative of piperazine, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate benzoyl and methanone moieties. The general synthetic route can be summarized as follows:
- Starting Materials : 3,5-Dimethoxybenzoyl chloride and 2,3-dimethoxyphenylmethanone.
- Reaction : The piperazine is reacted with the benzoyl chloride in a suitable solvent under basic conditions.
- Purification : The product is purified using column chromatography.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of related piperazine derivatives. For instance, a study on 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione showed significant protective effects against oxidative stress in SH-SY5Y cells induced by hydrogen peroxide (H2O2). The compound displayed effective inhibition of reactive oxygen species (ROS) production and improved cell survival rates at concentrations as low as 20 µM .
The mechanisms through which these compounds exert their biological effects often involve:
- Reduction of Oxidative Stress : Compounds inhibit ROS production and stabilize mitochondrial membranes.
- Cell Signaling Pathways : Activation of pathways such as IL-6/Nrf2 has been observed, promoting cell survival and reducing apoptosis .
Case Studies
- Neuroprotective Effects : A case study investigated the neuroprotective effects of a similar piperazine derivative in a model of neurodegeneration. The compound demonstrated a significant reduction in neuronal cell death and improved cognitive function in animal models subjected to oxidative stress .
- Cytotoxicity Assessment : In vitro assays indicated that the compound did not exhibit significant cytotoxicity at concentrations up to 80 µM when tested on various cancer cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4 |
| Molecular Weight | 328.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Antioxidant Activity | Effective at 20 µM |
| Cytotoxicity | Non-toxic up to 80 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3,5-dimethoxybenzoyl)piperazinomethanone, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing substituted benzaldehydes with piperazine derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours yields intermediates, followed by purification via vacuum filtration or column chromatography . Key parameters include solvent polarity (absolute ethanol for solubility), stoichiometric ratios (1:1 molar equivalents), and temperature control to minimize side products. Standardization requires monitoring via TLC and NMR to confirm intermediate purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and piperazine ring integrity .
- IR spectroscopy to confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
- X-ray crystallography for absolute configuration determination, as demonstrated for structurally similar hydrazone derivatives .
- HPLC with UV detection (λ = 280 nm) to assess purity (>95%) .
Q. How can researchers evaluate the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Test in DMSO (stock solution) and dilute in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation. Evidence suggests methoxy groups enhance lipophilicity, which may require surfactants (e.g., Tween-80) for aqueous stability .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Protect from light to prevent methoxy group oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Comparative assays : Test the compound against standardized cell lines (e.g., HepG2 for cancer, Staphylococcus aureus for antimicrobial activity) under identical conditions .
- Mechanistic studies : Use transcriptomics to identify target pathways (e.g., DNA damage response for anticancer activity vs. membrane disruption for antimicrobial effects ).
- Structural analogs : Compare with derivatives lacking the 2,3-dimethoxyphenyl group to isolate pharmacophore contributions .
Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., dopamine receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to dopamine D3 receptors (PDB ID: 3PBL). Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with methoxy groups .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes. Validate with in vitro binding assays (e.g., radioligand displacement) .
Q. What experimental designs mitigate poor bioavailability in preclinical studies?
- Methodological Answer :
- Prodrug synthesis : Modify methoxy groups to hydroxyls (enzymatically cleavable) to enhance solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes and assess uptake in Caco-2 cell monolayers .
- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents with LC-MS/MS quantification of plasma/tissue levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
